Leucinal
Description
Historical Context of Leucinal-Derived Protease Inhibitors
The history of protease inhibitors is closely tied to the understanding of enzymatic function and the role of proteases in various biological processes and diseases. Proteases are enzymes that cleave proteins, a critical function in processes ranging from viral replication to cellular signaling. clevelandclinic.orgwikipedia.orgyoutube.com The development of molecules that can interfere with protease activity has been a significant area of research. Naturally occurring protease inhibitors, such as leupeptin (B1674832), which contains an argininal (B8454810) (a related amino aldehyde) at its C-terminus, provided early insights into how these enzymes could be targeted. nih.govwikipedia.org Leupeptin is known to inhibit various proteases, including serine, cysteine, and threonine peptidases. wikipedia.org The aldehyde group in compounds like leupeptin has been suggested to enhance binding efficiency and is considered essential for their inhibitory function. nih.gov This historical context of studying natural protease inhibitors with aldehyde functionalities laid some groundwork for exploring synthetic this compound-derived compounds.
The development of protease inhibitors gained significant momentum with the need to treat viral infections like HIV. clevelandclinic.orgwikipedia.orgnih.govwikipedia.orgnih.gov HIV protease, an aspartic protease, is essential for the virus's replication. nih.govwikipedia.org The successful development of HIV protease inhibitors in the late 20th century, many of which are peptidomimetics designed to mimic the transition state of the protease's substrates, highlighted the therapeutic potential of targeting these enzymes. wikipedia.orgwikipedia.orgmdpi.com While many early HIV protease inhibitors were not directly derived from this compound, the broader effort to design and synthesize molecules that could effectively inhibit protease activity, often by mimicking peptide substrates, is part of the historical landscape in which the study of this compound and its derivatives as inhibitors is situated. wikipedia.orgmdpi.com
Foundational Discoveries Leading to this compound's Recognition as a Mechanistic Probe
This compound's recognition as a mechanistic probe stems from its ability to act as a transition state analog inhibitor for certain proteases. wikipedia.orgresearchgate.net Transition state analogs are molecules that mimic the fleeting transition state of a chemical reaction, and enzymes, which stabilize the transition state, bind to these analogs more tightly than to the substrate or product. wikipedia.org
Early studies on protease mechanisms elucidated how these enzymes cleave peptide bonds. For cysteine, serine, and threonine proteases, this often involves a catalytic mechanism where a nucleophilic residue (cysteine sulfur, serine hydroxyl, or threonine hydroxyl) attacks the carbonyl carbon of the peptide bond. Aldehydes, like this compound, can form a reversible hemithioacetal or hemiacetal adduct with the catalytic nucleophile in the enzyme's active site, mimicking the tetrahedral intermediate that forms during peptide bond hydrolysis. This interaction allows this compound to bind to the enzyme and inhibit its activity.
Discoveries regarding the structure and mechanism of specific proteases, such as leucine (B10760876) aminopeptidase (B13392206) (LAP), were crucial. Studies involving the co-crystallization of proteases with inhibitors, including aldehyde-based inhibitors, provided detailed insights into the binding interactions and the conformational changes that occur upon inhibitor binding. researchgate.net For example, the structure of bovine lens leucine aminopeptidase complexed with L-leucinal has been determined, illustrating how this compound interacts within the active site. researchgate.net These structural studies, coupled with kinetic analyses, helped establish this compound's utility in probing the catalytic mechanisms of these enzymes. researchgate.net
Overview of this compound's Role in Mechanistic Biological Investigations
This compound serves as a valuable tool in mechanistic biological investigations, primarily as an inhibitor to study the function of proteases. By selectively inhibiting specific proteases or classes of proteases, researchers can deduce the roles of these enzymes in complex biological pathways. researchgate.netontosight.aimdpi.comnih.govpnas.org
In the context of protease research, this compound and its derivatives, such as Z-Leu-Leu-leucinal (MG-132), have been used to investigate processes like protein degradation via the proteasome. pnas.orgguidetopharmacology.orgctdbase.orgnih.gov MG-132, a peptide aldehyde containing three leucine residues and a C-terminal this compound, is a well-known proteasome inhibitor. pnas.orgguidetopharmacology.orgctdbase.orgnih.gov Studies using MG-132 have helped to understand the involvement of the ubiquitin-proteasome system in various cellular processes, including NF-κB activation and protein turnover. nih.govnih.gov While MG-132 is a peptide aldehyde and not simply this compound, its activity is dependent on the aldehyde functionality derived from this compound.
This compound's ability to act as a competitive inhibitor, often mimicking the transition state, allows researchers to study enzyme kinetics and determine parameters such as inhibition constants (Ki). wikipedia.org This information is crucial for understanding the affinity of the inhibitor for the enzyme and the nature of the enzyme-inhibitor interaction. Furthermore, this compound can be used in structural studies, such as X-ray crystallography, to visualize how the inhibitor binds to the enzyme's active site, providing atomic-level details of the interaction. researchgate.net These mechanistic investigations contribute to a deeper understanding of enzyme function, which can inform the design of more potent and selective inhibitors for therapeutic purposes. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
82473-52-7 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentanal |
InChI |
InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h4-6H,3,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
ZOFRRNUENOHELM-LURJTMIESA-N |
SMILES |
CC(C)CC(C=O)N |
Isomeric SMILES |
CC(C)C[C@@H](C=O)N |
Canonical SMILES |
CC(C)CC(C=O)N |
Appearance |
Solid powder |
Other CAS No. |
82473-52-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-4-methyl-1-pentanal L-leucinal leucinal |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications of Leucinal
Stereoselective Synthesis of Leucinal and Related Chiral Aldehydes
Stereoselective synthesis is paramount when dealing with chiral molecules like this compound, as different stereoisomers can exhibit vastly different biological activities. Methods for the stereoselective synthesis of chiral aldehydes, including this compound, often involve the use of chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. Asymmetric organocatalysis, for instance, utilizes chiral amines to achieve enantioselective α-functionalization of aldehydes. bohrium.com The choice of catalyst and reaction conditions significantly impacts the yield and enantioselectivity of the reaction. bohrium.com
One approach to stereoselective synthesis of chiral aldehydes involves the reduction of activated carboxylic acid derivatives, such as Weinreb amides or esters, derived from N-protected amino acids. rsc.org Alternatively, N-protected amino acids can be fully reduced to the corresponding amino alcohols, followed by selective reoxidation to the desired α-amino aldehyde. rsc.org A method utilizing CDI-activation followed by DIBAL-H reduction has been shown to furnish Boc-, Cbz-, and Fmoc-protected amino aldehydes from proteinogenic amino acids with high yields and complete stereointegrity. rsc.org For example, the reduction of Cbz-leucine to Cbz-leucinal using this method achieved over 98% enantiomeric excess. rsc.org
Stereoselective synthesis of specific this compound derivatives has been reported in the context of synthesizing complex natural product fragments. For instance, a stereoselective synthesis of a dihydroisocoumarin moiety involved the preparation of an acetylenic ester derivative stereoselectively from this compound. nih.gov Another study described the stereoselective synthesis of (-)-statine, a known aminopeptidase (B13392206) inhibitor, through an intramolecular conjugate addition of a hydroxyl group tethered to an N-Boc-L-leucinal derivative. researchgate.net Stereoselective pyrroline (B1223166) synthesis promoted by a chiral aldehyde has also been reported. researchgate.net
Innovative Synthetic Strategies for this compound-Based Peptide Aldehydes and Analogues
This compound is frequently incorporated into peptide sequences to create peptide aldehydes, which are known inhibitors of various proteases. Innovative synthetic strategies are continuously being developed to efficiently assemble these complex molecules.
One common strategy for synthesizing peptide aldehydes involves the solid-phase immobilization of an amino aldehyde, such as Fmoc-amino aldehyde, onto a resin like H-Thr-Gly-NovaSyn® TG resin. sigmaaldrich.com This is followed by coupling with protected amino acids to build the peptide chain. sigmaaldrich.commdpi.com Pre-loaded resins containing C-terminal amino aldehydes like this compound are also available to simplify the synthesis of peptide aldehydes. sigmaaldrich.com
Another method involves the enzymatic acylation of amino alcohol or amino aldehyde derivatives. nih.gov Semi-enzymatic approaches have been proposed, including the enzymatic acylation of amino alcohols with acyl peptide esters followed by chemical oxidation, or the enzymatic acylation of amino aldehyde semicarbazones. nih.gov Using enzymes like subtilisin 72 immobilized on macroporous silica (B1680970) can lead to nearly quantitative yields in these enzymatic reactions. nih.gov A series of peptide aldehydes with the general formula Z-Ala-Ala-Xaa-al, where Xaa-al includes this compound, have been synthesized using such methods. nih.gov
Chemical oxidation of peptide alcohols is a common step in the synthesis of peptide aldehydes. For example, Swern oxidation has been used to obtain peptide aldehydes from dipeptide alcohols. mdpi.com
Innovative approaches also include the synthesis of peptidomimetics where this compound or its derivatives are incorporated into modified peptide backbones or non-peptide scaffolds. diva-portal.org These strategies aim to improve the metabolic stability and pharmacokinetic properties of the resulting molecules while retaining or enhancing biological activity. diva-portal.org
Rational Design Principles for this compound Derivative Development
Rational design plays a crucial role in developing this compound derivatives with optimized biological activity and selectivity. This involves understanding the relationship between the chemical structure of a compound and its biological effect (Structure-Activity Relationship) and using this knowledge to design molecules that specifically target desired biological pathways or enzymes. wikipedia.orggardp.orgcollaborativedrug.com
Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity
SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. wikipedia.orggardp.org For this compound-based compounds, particularly peptide aldehydes acting as protease inhibitors, SAR studies help identify key structural features that contribute to inhibitory potency. nih.gov
Studies on peptide aldehydes inhibiting the 20S proteasome have shown that hydrophobic groups around the P1 and P3 positions can enhance activity. mdpi.com Bulky substituents at the P2 position and aromatic groups at the P4 position can also contribute to increased inhibitory activity. mdpi.com For instance, Cbz-Glu(OtBu)-Phe-Leucinal, Cbz-Glu(OtBu)-Leu-Leucinal, and Boc-Ser(OBzl)-Leu-Leucinal exhibited enhanced activity compared to MG132, a known proteasome inhibitor. mdpi.comnih.gov These findings highlight the importance of the amino acid residues flanking the this compound moiety in determining the inhibitory potency.
SAR studies are also applied to understand the binding modes of inhibitors to their target proteases. mdpi.comnih.gov Covalent docking protocols can be used to explore how peptide aldehydes interact with the active site of enzymes like the 20S proteasome. mdpi.comnih.gov
SAR analysis allows medicinal chemists to design new molecules with enhanced biological activity by making targeted structural modifications based on observed relationships. gardp.org This can involve improving potency, selectivity, or other desirable properties. gardp.org
Here is a table summarizing some this compound-based peptide aldehydes and their relative activities as 20S proteasome inhibitors compared to MG132, based on research findings:
| Compound | Structure | Relative Activity (vs MG132) |
| MG132 | Cbz-Leu-Leu-Leu-Al | 1x |
| Cbz-Glu(OtBu)-Phe-Leucinal | Cbz-Glu(OtBu)-Phe-Leucinal | Order of magnitude enhancement |
| Cbz-Glu(OtBu)-Leu-Leucinal | Cbz-Glu(OtBu)-Leu-Leucinal | Order of magnitude enhancement |
| Boc-Ser(OBzl)-Leu-Leucinal | Boc-Ser(OBzl)-Leu-Leucinal | Order of magnitude enhancement |
Note: The table reflects findings indicating enhanced activity without providing specific IC50 values, consistent with the source information. mdpi.comnih.gov
Targeted Derivatization for Enhanced Selectivity Towards Protease Subtypes
Proteases are a diverse class of enzymes involved in numerous biological processes, and targeting specific protease subtypes with high selectivity is crucial to avoid off-target effects. eurofinsdiscovery.comwikipedia.org this compound-based inhibitors can be rationally designed and derivatized to achieve enhanced selectivity towards particular proteases. dcu.ie
Understanding the structural differences in the active sites and substrate-binding pockets (S-subsites) of different protease subtypes is key to designing selective inhibitors. wikipedia.orgacs.org By modifying the structure of the this compound moiety or the flanking amino acids in peptide aldehydes, researchers can influence the binding affinity and specificity for a particular protease. mdpi.comnih.gov
For example, crystal structures of protease-inhibitor complexes, such as papain complexed with carbobenzyloxyleucinyl-leucinyl-leucinal, provide valuable insights into the interactions between the inhibitor and the enzyme's active site, including the S'-subsites. acs.org This structural information guides the rational design of derivatives with improved binding and selectivity. acs.org
Targeted derivatization can involve introducing specific functional groups or modifying the stereochemistry at certain positions to optimize interactions with residues in the protease active site or adjacent subsites. mdpi.com This can lead to compounds that preferentially inhibit one protease subtype over others. eurofinsdiscovery.comnih.gov The development of inhibitors targeting specific viral proteases, such as those from SARS-CoV-2, exemplifies the application of rational design and SAR studies to achieve targeted inhibition. nih.govmdpi.com
This compound itself has been recognized as a transition state analog inhibitor of leucine (B10760876) aminopeptidase, suggesting its core structure is well-suited for inhibiting this class of enzymes. dcu.ieacs.org Derivatization can then be employed to fine-tune the activity and selectivity for specific aminopeptidase subtypes or other proteases. tandfonline.com
Mechanistic Elucidation of Leucinal S Influence on Cellular Proteolysis Systems
Leucinal as a Potent Inhibitor of the Ubiquitin-Proteasome System (UPS)
The Ubiquitin-Proteasome System (UPS) is a major pathway for targeted protein degradation in eukaryotic cells, responsible for the breakdown of ubiquitinated proteins. This compound and its derivatives are known to interfere with the function of the proteasome, a core component of this system.
Inhibition of 26S Proteasome Activity by this compound Analogues
Peptide aldehydes, including this compound analogues such as carbobenzoxy-L-leucyl-L-leucyl-L-leucinal (MG132), carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal (MG115), and N-acetyl-L-leucinyl-L-leucinal-L-northis compound (LLnL), are recognized as potent inhibitors of the 26S proteasome. These compounds act as substrate analogues and transition-state inhibitors, primarily targeting the chymotrypsin-like activity of the proteasome's catalytic core, the 20S subunit. wikipedia.orgstanford.edu MG132, for instance, is a reversible and cell-permeable proteasome inhibitor with a reported Ki of 4 nM. wikipedia.org Studies in Saccharomyces cerevisiae have shown that peptide aldehyde inhibitors like MG132 and MG115 can reversibly suppress the breakdown of short-lived proteins in permeable yeast mutants. nih.gov Similarly, MG132 has been shown to efficiently prevent the proteolytic activity of the proteasome complex in mammalian cells. spandidos-publications.com While these peptide aldehydes are known to inhibit the proteasome, some, like MG132, can also inhibit other cysteine proteases, including calpains, at higher concentrations. wikipedia.orgpnas.org
Consequences for Ubiquitin-Dependent Protein Degradation Pathways
Inhibition of the 26S proteasome by this compound analogues directly impacts ubiquitin-dependent protein degradation. The 26S proteasome is responsible for degrading proteins that have been tagged with ubiquitin chains through the action of a cascade involving activating (E1), conjugating (E2), and ligase (E3) enzymes. asm.org By blocking the proteasome's proteolytic activity, this compound analogues prevent the degradation of ubiquitinated proteins, leading to their accumulation within the cell. nih.gov This accumulation of poly-ubiquitinated proteins is a hallmark of proteasome inhibition. pnas.org Studies have demonstrated that proteasome inhibition by MG132 reduces the degradation of ubiquitin-conjugated proteins in mammalian cells and permeable yeast strains. wikipedia.org This interference with the UPS can affect the turnover of a wide range of cellular proteins, including those involved in cell cycle regulation, proliferation, differentiation, and apoptosis. spandidos-publications.com The ubiquitin-proteasome system plays a central role in the degradation of intracellular proteins and is crucial for maintaining cellular homeostasis. asm.orgthermofisher.com Its inhibition by compounds like MG132 can lead to significant increases in the survival of intracellular pathogens, highlighting the system's role in clearing invading bacteria and viruses. asm.org
Impact on Lysosomal Proteolytic Pathways
Beyond the UPS, this compound derivatives can also influence lysosomal proteolytic pathways, including those mediated by cathepsins and calpains. The lysosomal pathway is another major cellular system for protein degradation, particularly involved in the breakdown of extracellular proteins and organelles through processes like autophagy. thermofisher.com
Modulation of Cathepsin and Calpain Activities by this compound Derivatives
This compound derivatives, particularly peptide aldehydes, are known to modulate the activity of cysteine proteases, including cathepsins and calpains. Calpeptin, a cell-permeable peptide aldehyde, has been described as an inhibitor of calpains and was found to be more selective for calpain over the chymotrypsin-like activity of the proteasome than other inhibitors like ALLN or ALLM. ebi.ac.uk However, peptide aldehydes like MG132 are also known to inhibit certain lysosomal cysteine proteases and calpains, in addition to their primary effect on the proteasome. wikipedia.org ALLM (N-acetyl-L-leucinyl-L-leucinal-L-methioninal) is a bioactive compound that acts as an inhibitor, supplied by Santa Cruz Biotechnology, with PubChem CID 16218939. citeab.comnih.gov Calpain Inhibitor III (Z-Val-Phe-H) is a potent cell-permeable inhibitor of calpain I and II. nih.gov Calpain Inhibitor I (ALLN) is a cell-permeable inhibitor of calpain I, calpain II, cathepsin B, and cathepsin L, and also inhibits the proteasome. transcriptionfactor.org Z-LLY-FMK is another calpain inhibitor that also acts as an inhibitor of cathepsin L. transcriptionfactor.org Studies have shown that leucine (B10760876) treatment can decrease the activity of cathepsin B and H, as well as calpain, in fibroblastic cells. nih.gov This suggests that while some this compound derivatives directly inhibit these enzymes, leucine itself might have a modulatory effect on their activity or expression.
Interrelationship with Autophagy Mechanisms
The relationship between this compound, proteolytic systems, and autophagy is complex. Autophagy is a lysosomal degradation pathway that is essential for cellular homeostasis, involving the formation of autophagosomes that fuse with lysosomes to degrade cellular components. nih.gov While this compound is primarily known as a proteasome inhibitor, its impact on other proteolytic systems and cellular processes can indirectly influence autophagy.
Leucine, the amino acid from which this compound is derived, is a critical regulator of protein synthesis and degradation, and emerging evidence links leucine deprivation-induced protein breakdown to autophagy. nih.gov Leucine is known to inhibit autophagy, primarily through its metabolite, acetyl-coenzyme A (AcCoA), which enhances the acetylation of the mTORC1 component raptor, leading to mTORC1 activation. mTORC1 is a well-conserved negative regulator of autophagy. nih.gov Thus, leucine's effect on autophagy appears to be mediated through the mTORC1 pathway, which is distinct from the direct inhibitory effects of this compound on proteasomal or lysosomal enzymes.
Comprehensive Analysis of Proteolytic Pathway Crosstalk Under this compound Intervention
Cellular proteolysis is mediated by a complex network of interacting pathways, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway. rsc.orgpnas.orgphysiology.orgmdpi.comnovusbio.comnih.govfrontiersin.org Intervention with specific protease inhibitors has been instrumental in dissecting the intricate relationships and compensatory mechanisms within this network. This compound (CAS# 82473-52-7), an amino aldehyde, is recognized as a potent and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases involved in diverse cellular processes. haematologica.org Related peptide aldehydes, such as MG132 (CBZ-L-Leucyl-L-Leucyl-L-Leucinal) and ALLN (N-acetyl-L-Leucyl-L-Leucyl-L-Northis compound), which contain the this compound moiety, are widely employed as inhibitors of the 26S proteasome, although they can also inhibit other cysteine proteases like calpains, particularly at higher concentrations. mdpi.comscispace.comarvojournals.orgdoi.org Studies utilizing this compound and these related peptide aldehydes as tools have provided significant insights into the crosstalk between different proteolytic pathways.
Intervention with peptide aldehyde proteasome inhibitors, such as MG132, has been shown to impact the caspase system, key executioners of apoptosis. spandidos-publications.comresearchgate.net Research indicates that inhibition of the ubiquitin-proteasome pathway by MG132 can lead to the activation of caspase-3, a central protease in the apoptotic cascade, and induce apoptosis in various cell types. scispace.comspandidos-publications.complos.orgnih.gov For instance, treatment of human M-07e leukaemic cells with MG132 markedly accelerated the cleavage of the anti-apoptotic protein Bcl-2, a substrate of caspase-3-like proteases, and promoted cell death through the apoptotic pathway. spandidos-publications.com This effect was sensitive to a caspase-3-specific inhibitor, suggesting a direct link between proteasome inhibition and caspase-3 activation. spandidos-publications.com Similarly, proteasome inhibition with MG132 sensitized vascular smooth muscle cells to caspase-3 activation and cell death during endoplasmic reticulum stress. uwf.edu
Crosstalk between the calpain and caspase systems has also been observed under proteolytic intervention. Studies investigating apoptosis in neuronal and muscle cells have demonstrated complex interactions between these two classes of cysteine proteases. frontiersin.orgcienciavida.org Inhibition of calpains, for example, can influence caspase activity. While some studies suggest calpain can activate caspases, including caspase-3, through mechanisms that may involve the cleavage of caspase inhibitors like calpastatin or the activation of pro-apoptotic factors, other findings indicate that inhibiting calpain can sometimes lead to increased caspase-3-like activity, suggesting a more intricate regulatory loop where calpains might, in certain contexts, down-regulate caspase activity in the early phases of apoptosis. cienciavida.org For example, overexpression of calpastatin, an endogenous calpain inhibitor, decreased calpain activation but increased caspase-3-like activity in neuronal cells undergoing apoptosis. cienciavida.org
Furthermore, the use of proteasome inhibitors like MG132 and ALLN has highlighted the dynamic interplay between the UPS and the autophagy-lysosomal pathway. When the proteasome is inhibited, there is often a compensatory activation of autophagy, serving as an alternative route for the degradation of misfolded or ubiquitinated proteins that accumulate due to impaired proteasomal function. novusbio.comnih.govspandidos-publications.comnih.gov This crosstalk involves shared components and regulatory mechanisms, including ubiquitin itself (with different ubiquitination linkages potentially targeting proteins to either the proteasome or lysosomes) and adaptor proteins like p62 (SQSTM1), which can bind to ubiquitinated substrates and components of the autophagy machinery, thus facilitating their lysosomal degradation. physiology.orgnovusbio.comnih.govspandidos-publications.com Proteasome inhibitors have also been shown to affect the trafficking of certain proteins to the lysosome, further indicating an interconnectedness between these degradation systems. frontiersin.orgdoi.org
The research findings underscore that intervention in one proteolytic pathway with compounds like this compound or related peptide aldehydes does not occur in isolation but triggers a cascade of responses and compensatory mechanisms across the cellular proteolytic network. Understanding this complex crosstalk is crucial for elucidating the precise roles of individual proteases and pathways in cellular homeostasis and disease.
Research using this compound and peptide aldehyde inhibitors has provided data illustrating these interactions. While quantitative data on the precise flux through each pathway simultaneously under this compound intervention can vary significantly depending on cell type, stimulus, and experimental conditions, the qualitative and semi-quantitative findings consistently demonstrate the existence of crosstalk.
| Inhibitor Type (Example) | Primary Target(s) | Observed Crosstalk Effect(s) | Related Pathway(s) Impacted | Key Findings |
| This compound | Calpain haematologica.org | Influence on caspase activity (activation or modulation depending on context) frontiersin.orgcienciavida.org | Caspase System | Calpain inhibition can affect the apoptotic cascade and caspase activation. frontiersin.orgcienciavida.org |
| Peptide Aldehydes (e.g., MG132, ALLN) | Proteasome, Calpain mdpi.comscispace.comarvojournals.orgdoi.org | Activation of caspases scispace.comspandidos-publications.complos.orgnih.govuwf.edu | Caspase System | Proteasome inhibition leads to accumulation of pro-apoptotic factors and caspase activation. scispace.comspandidos-publications.comuwf.edu |
| Peptide Aldehydes (e.g., MG132, ALLN) | Proteasome, Calpain mdpi.comscispace.comarvojournals.orgdoi.org | Induction of compensatory autophagy novusbio.comnih.govspandidos-publications.comnih.gov | Autophagy-Lysosomal System | Impaired proteasomal degradation triggers increased reliance on autophagy for protein clearance. novusbio.com |
| Peptide Aldehydes (e.g., MG132) | Proteasome, Calpain mdpi.comscispace.comarvojournals.orgdoi.org | Altered lysosomal trafficking and degradation of certain proteins frontiersin.orgdoi.org | Lysosomal Pathway | Proteasome activity can influence the delivery and breakdown of specific substrates in lysosomes. doi.org |
This table summarizes key observed crosstalk phenomena when proteolytic pathways are modulated by this compound or related peptide aldehyde inhibitors. The specific outcomes of these interactions are highly context-dependent, influenced by the cellular environment and the nature of the initiating stimulus.
Molecular Targets and Cellular Signaling Pathways Modulated by Leucinal Derivatives
Enzyme Kinetic Analysis of Leucinal-Target Interactions
Enzyme kinetics is a fundamental approach to understanding how enzymes function and how their activity is affected by other molecules, such as inhibitors. Analyzing the kinetics of enzyme-leucinal derivative interactions helps to determine the potency and mechanism of inhibition. databiotech.co.iladarshcollege.in
Determination of Inhibition Constants and Binding Affinities
Inhibition constants (Ki) and binding affinities are key parameters used to quantify the strength of the interaction between an inhibitor and an enzyme. The Michaelis constant (Km) is another important parameter in enzyme kinetics, reflecting the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. databiotech.co.ilkhanacademy.org For competitive inhibitors, the inhibition constant (Kis) can be defined as the dissociation constant of the enzyme-inhibitor complex. adarshcollege.insci-hub.se Unlike Ki, the IC50 value (Inhibitor Concentration 50) is the concentration of inhibitor that reduces enzyme activity by 50% at a specific substrate concentration and is not a true constant as it varies with substrate concentration. sci-hub.se
The binding of an inhibitor can affect the affinity of the enzyme for its substrate. sci-hub.seqeios.com Different types of inhibition (competitive, uncompetitive, noncompetitive, and mixed) have distinct effects on kinetic parameters like Km and Vmax (maximum velocity). databiotech.co.iladarshcollege.inkhanacademy.org For instance, competitive inhibitors increase the apparent Km, while uncompetitive inhibitors decrease both Vmax and the apparent Km. adarshcollege.inkhanacademy.org
Reversible vs. Irreversible Inhibition Mechanisms
Enzyme inhibitors can be classified based on whether their binding to the enzyme is reversible or irreversible. knyamed.comwikipedia.orglibretexts.org
Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions, and the inhibition can be reversed by removing the inhibitor. knyamed.comwikipedia.orglibretexts.orgkoracademy.com This type of inhibition can be competitive, non-competitive, or uncompetitive, depending on where the inhibitor binds and how it affects substrate binding and catalysis. knyamed.comwikipedia.org
Irreversible Inhibition: Irreversible inhibitors form strong, often covalent, bonds with the enzyme, leading to a permanent loss of enzyme activity. knyamed.comwikipedia.orglibretexts.org This typically involves a chemical reaction between the inhibitor and amino acid residues at or near the active site, forming a stable enzyme-inhibitor complex. knyamed.comwikipedia.orglibretexts.org
The mechanism of inhibition by this compound derivatives depends on their specific chemical structure and the target enzyme. Some this compound derivatives, such as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal (MG-132), are known to inhibit proteasome activity. guidetopharmacology.orgciteab.com
Downstream Effects on Cellular Signaling Networks
Beyond direct enzyme inhibition, this compound derivatives can influence various cellular signaling pathways, impacting processes such as cell growth, metabolism, apoptosis, and autophagy.
This compound-Associated Regulation of mTORC1 Pathway
The mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is influenced by amino acids, including leucine (B10760876). nih.govresearchgate.net Leucine is a known activator of the mTORC1 pathway. nih.govresearchgate.net Research indicates that derivatives of leucine can modulate mTORC1 signaling. For example, N-acetylleucine amide, a leucine derivative, has been shown to inhibit amino acid-induced mTOR signaling, leading to cell cycle arrest in Jurkat cells. nih.gov This suggests that certain this compound derivatives can act as inhibitors of the mTORC1 pathway, similar to rapamycin. nih.gov Hyperactivation of pathways like RAS-MEK can prevent leucine deprivation from inhibiting mTORC1. nih.govnih.gov
Influence on PI3K/Akt and AMPK Signaling Cascades
The Phosphoinositide 3-kinase (PI3K)/Akt and AMP-activated protein kinase (AMPK) pathways are critical signaling cascades involved in regulating cell metabolism, growth, and survival. frontiersin.orgd-nb.infofrontiersin.org These pathways are interconnected and often act antagonistically, particularly under metabolic stress. frontiersin.orgd-nb.info
Akt is activated by extracellular signals, often through PI3K signaling, and it can activate mTORC1 by inhibiting TSC1/TSC2 and PRAS40. frontiersin.orgd-nb.info AMPK, an energy sensor, is activated when cellular energy levels are low (high AMP/ATP ratio). d-nb.infofrontiersin.orgresearchgate.net AMPK can inhibit mTORC1 activity through phosphorylation of Raptor and activation of TSC2. d-nb.infoscispace.com AMPK can also inhibit Akt phosphorylation. d-nb.info
While the direct effects of this compound specifically on PI3K/Akt and AMPK signaling require further detailed investigation, the known interplay between leucine, mTORC1, and these pathways suggests that this compound derivatives could indirectly influence PI3K/Akt and AMPK activity through their effects on mTORC1 or other related targets. frontiersin.orgd-nb.infoscispace.com Natural products that regulate the PI3K-AKT pathway can affect AMPK. frontiersin.org
Role in Apoptotic and Autophagic Signaling Axis
Apoptosis (programmed cell death) and autophagy (a cellular degradation process) are fundamental processes involved in cellular homeostasis and disease. mdpi.commdpi.com These pathways are interconnected and can be influenced by nutrient availability and signaling pathways like mTORC1 and AMPK. nih.govnih.govmdpi.commdpi.com
Leucine deprivation can trigger apoptosis in certain cell types, particularly if autophagy is not appropriately activated. nih.govnih.gov This highlights the delicate balance between nutrient sensing, apoptosis, and autophagy. nih.govnih.gov Autophagy can act as a survival mechanism under stress conditions, including nutrient deprivation, but can also contribute to cell death. mdpi.commdpi.com The interplay between autophagy and apoptosis is complex and context-dependent. mdpi.com
This compound derivatives, by modulating enzyme activity or signaling pathways like mTORC1, can impact the balance between apoptotic and autophagic signaling. For instance, compounds that inhibit the proteasome, such as MG-132 (a this compound derivative), are known to affect both apoptosis and autophagy. Further research is needed to fully elucidate the specific roles and mechanisms by which different this compound derivatives influence these critical cellular processes. researchgate.net
Investigation of this compound's Influence on Cellular Homeostasis Beyond Proteolysis
Investigations into the biological activities of this compound and its derivatives have predominantly focused on their well-characterized role as inhibitors of the proteasome, a key component of the ubiquitin-proteasome system responsible for regulated protein degradation guidetopharmacology.orgnih.govnih.govacs.orgstanford.edunih.govspandidos-publications.comaai.orgnih.govnih.govguidetopharmacology.org. This primary mechanism of action directly impacts cellular homeostasis by modulating protein turnover, a process critical for cell cycle control, stress response, and the removal of misfolded or damaged proteins researchgate.netthermofisher.com.
Advanced Analytical and Biophysical Methodologies for Characterizing Leucinal Interactions
Quantitative Bioanalytical Techniques for Leucinal and Metabolites
Quantitative bioanalysis plays a critical role in determining the concentration of this compound and its related metabolic products in various biological matrices. This is essential for understanding its disposition and potential pathways.
High-Resolution Chromatography-Mass Spectrometry for Detection and Quantification
High-resolution chromatography coupled with mass spectrometry (HR-LC-MS), particularly tandem mass spectrometry (MS/MS), is a cornerstone technique for the sensitive and selective detection and quantification of small molecules in complex biological samples. LC-MS/MS is widely recognized as the gold standard for quantitative bioanalysis due to its robustness, high selectivity, sensitivity, and reproducibility. iqvia.comchromatographyonline.combioanalysis-zone.com This technique combines the separation power of liquid chromatography, which resolves analytes from complex mixtures, with the specific detection capabilities of mass spectrometry, which identifies compounds based on their mass-to-charge ratio and fragmentation patterns. wikipedia.org
For the quantitative analysis of small molecules like this compound, LC-MS systems often utilize triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. chromatographyonline.comyale.edu These modes enhance specificity by monitoring specific precursor-to-product ion transitions characteristic of the target analyte, minimizing interference from matrix components. yale.edu The high sensitivity of modern LC-MS/MS systems allows for the detection of compounds at very low concentrations, often in the nanogram per milliliter range or even lower in complex biological matrices such as plasma, serum, or tissue extracts. yale.edu One study specifically mentions the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). escholarship.org The wide linear dynamic range of LC-MS/MS, spanning several orders of magnitude, facilitates the simultaneous quantitation of an analyte and its metabolites. chromatographyonline.comyale.edu
Advanced Sample Preparation Protocols for Complex Biological Matrices
The accurate and reliable quantification of this compound and its metabolites in biological matrices is heavily dependent on effective sample preparation. Biological samples such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous compounds, including proteins, lipids, and salts, which can interfere with chromatographic separation and mass spectrometric detection, leading to matrix effects. researchgate.netrsc.orgnih.govbiotage.com Therefore, appropriate sample preparation is a crucial step to selectively isolate the analytes of interest, remove interfering substances, and potentially concentrate the analytes to improve sensitivity. researchgate.netbiotage.commdpi.com
Conventional sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netbiotage.comchromatographyonline.com While PP is a simple and rapid method for removing proteins, it may not effectively eliminate all interfering impurities. youtube.com LLE is effective for extracting non-polar analytes but can be more complex and may require optimization. youtube.com SPE is a widely accepted technique that offers better selectivity and clean-up compared to PP and LLE, relying on the partitioning of analytes between a solid phase and the liquid sample. biotage.comchromatographyonline.com
Recent advances in sample preparation techniques aim to address the challenges of complex matrices, reduce analysis time, decrease sample volume, and enable automation. nih.govchromatographyonline.com These include miniaturized techniques such as solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), liquid-phase microextraction (LPME), and electromembrane extraction (EME). nih.govresearchgate.net On-line SPE utilizing column-switching techniques is also gaining acceptance in bioanalysis. researchgate.net The development of techniques like protein precipitation filter plates/tubes offers advantages such as the removal of phospholipids (B1166683) and proteins in plasma/serum samples. researchgate.net These advanced protocols are essential for obtaining clean extracts suitable for sensitive LC-MS/MS analysis of this compound and its metabolites.
Biophysical Approaches to Elucidate this compound-Protein Binding
Understanding how this compound interacts with its protein targets at a molecular level is critical for elucidating its mechanism of action. Biophysical techniques provide label-free, in-solution methods to characterize these interactions, providing information on binding affinity, kinetics, stoichiometry, and conformational changes. acs.orgnih.gov
Light Scattering Techniques (Dynamic Light Scattering, Size Exclusion Chromatography with Multi-Angle Light Scattering, Composition-Gradient Multi-Angle Light Scattering) for Interaction and Aggregation Assessment
Light scattering techniques are valuable tools for characterizing the physical properties of biomolecules and their interactions in solution, without the need for labeling or immobilization. molecularcloud.orglcms.czbioanalysis-zone.com
Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. molecularcloud.orgbioanalysis-zone.comnih.gov This allows for the determination of the hydrodynamic radius (r_h) and size distribution of particles, including proteins and protein complexes. molecularcloud.orgnih.govcolorado.edu DLS can be used to assess protein aggregation and monitor changes in particle size upon ligand binding, providing insights into potential this compound-induced aggregation or complex formation. molecularcloud.orgcolorado.edu
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) combines size exclusion chromatography, which separates molecules based on their hydrodynamic volume, with MALS detection. laballiance.com.mywyatt.com MALS directly measures the scattered light from the eluting species at multiple angles, allowing for the determination of the absolute molar mass of molecules and complexes, independent of their elution volume or conformation. colorado.edulaballiance.com.mywyatt.com When coupled with a concentration detector (e.g., UV or refractive index), SEC-MALS can determine the molar mass distribution of a sample and assess the stoichiometry of protein-ligand complexes by analyzing the molar mass of peaks corresponding to bound and unbound species. laballiance.com.mywyatt.comamazonaws.com This technique is useful for identifying and characterizing this compound binding to proteins and assessing the formation of stable complexes or aggregates.
Composition-Gradient Multi-Angle Light Scattering (CG-MALS) is a powerful technique for studying reversible biomolecular interactions in solution. lcms.czwyatt.com In CG-MALS, a gradient of one binding partner (e.g., this compound) is introduced to a constant concentration of the other partner (e.g., a protein), and the weight-averaged molar mass of the solution is measured at each composition step using static light scattering. lcms.czwyatt.com By analyzing the change in molar mass as a function of composition, CG-MALS can determine the stoichiometry and equilibrium association or dissociation constants (K_a or K_d) of the interaction. lcms.czwyatt.com CG-MALS is label-free and immobilization-free, making it suitable for studying interactions in native solution conditions. lcms.czwyatt.com It can also provide insights into binding kinetics and the formation of multi-valent or cooperative interactions. wyatt.com
Spectroscopic Methods for Conformational Dynamics and Binding
Spectroscopic methods offer diverse approaches to study protein-ligand interactions, providing information on binding events, conformational changes, and the nature of the binding site. acs.orgjelsciences.comamazon.com
Fluorescence Spectroscopy is a sensitive technique that can be used to study protein-ligand interactions, particularly if the protein or ligand is intrinsically fluorescent or can be labeled with a fluorescent probe. jelsciences.comnih.gov Changes in fluorescence intensity, emission or excitation spectra, fluorescence polarization, or fluorescence resonance energy transfer (FRET) upon ligand binding can provide information on binding affinity and conformational changes. nih.gov Many proteins exhibit intrinsic fluorescence from aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine, which can be utilized to monitor ligand binding. jelsciences.com
Circular Dichroism (CD) Spectroscopy is a valuable tool for studying the secondary structure of proteins and detecting conformational changes upon ligand binding. acs.orgjelsciences.com Changes in the CD spectrum in the far-UV region (190-250 nm), which is sensitive to the polypeptide backbone conformation, can indicate this compound-induced alterations in protein secondary structure. CD can also provide insights into the binding affinity and stoichiometry of the interaction. jelsciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide high-resolution information about protein-ligand interactions at atomic resolution. acs.orgnih.gov Ligand-observed or protein-observed NMR experiments can identify binding sites, determine binding affinities, and characterize the dynamics of the interaction. nih.gov Chemical shift mapping, a protein-observed NMR technique, identifies the specific amino acid residues in the protein that are affected by ligand binding, indicating the binding interface. nih.gov
Real-Time Label-Free Interaction Analysis (e.g., Surface Plasmon Resonance)
Real-time, label-free techniques are essential for studying the kinetics and affinity of molecular interactions without the potential artifacts introduced by labels or immobilization.
Surface Plasmon Resonance (SPR) is a widely used optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor chip surface in real time. nih.govbiosensingusa.comharvard.eduportlandpress.comcriver.comnih.gov Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). harvard.edunih.gov The resulting sensorgram, a plot of response over time, provides information on the association and dissociation phases of the interaction. harvard.eduportlandpress.comcriver.com
SPR allows for the determination of key binding parameters, including the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a). harvard.educriver.com K_d is a quantitative measure of binding affinity. rsc.org SPR is particularly useful for studying the interaction of small molecules with immobilized proteins and has high sensitivity for detecting small molecule binding. biosensingusa.comharvard.edu It can also be used to determine binding specificity and perform competition assays. criver.com While SPR typically involves immobilizing one binding partner, it offers the significant advantage of providing real-time kinetic data, which is crucial for understanding the dynamics of this compound-protein interactions. nih.govnih.gov SPR has been used to study protein-small molecule interactions nih.govnih.govbiosensingusa.comportlandpress.comreadcrystalbio.comresearchgate.netresearchgate.net and has been mentioned in the context of this compound binding uu.nl.
Computational Modeling and in Silico Approaches for Leucinal Research
Molecular Docking Simulations for Predicting Leucinal-Target Binding Poses
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein. This method aims to predict the strength of the interaction and the specific residues involved in binding. For this compound, molecular docking simulations have been employed to investigate its potential interactions with various protein targets, particularly enzymes like aminopeptidases and proteases, where this compound or its derivatives are known inhibitors.
Studies have utilized molecular docking to screen libraries of compounds, including those structurally related to this compound, to identify potential inhibitors of enzymes like leucine (B10760876) aminopeptidase (B13392206) (LAP). For instance, in silico screening for novel LAP inhibitors with a 3,4-dihydroisoquinoline (B110456) scaffold involved docking compounds into the binding site of the Bovine lens LAP (blLAP) in complex with L-leucinal (PDB code: 1LAN). nih.gov This approach allowed for the selection of compounds with favorable predicted binding affinities and interaction profiles similar to the known complex with L-leucinal. nih.gov The docking simulations revealed hydrophobic and hydrogen-bonding interactions with key amino acid residues in the LAP binding site, which are essential for inhibitory activity. nih.gov
Molecular docking studies can provide insights into the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and pi-stacking. By analyzing the predicted binding poses, researchers can identify critical residues in the protein's active site that are important for this compound binding and understand how modifications to the this compound structure might affect these interactions. For example, studies on aldehyde inhibitors of human cathepsin K, which include this compound-based structures, have used docking to understand S'-subsite interactions, highlighting the importance of aromatic-aromatic stacking and oxygen-aromatic ring edge interactions. acs.org
Data derived from molecular docking simulations often include binding scores or estimated binding energies, which can be used to rank compounds based on their predicted affinity for the target. While docking scores are theoretical estimates, they can serve as a valuable guide for prioritizing compounds for experimental testing.
Here is an example of how docking scores might be presented, based on findings from a study involving LAP inhibitors:
| Compound Source | Docking Software | Score Range (kcal/mol) |
| ZINC library | ICM-Pro | -25.18 to -51.09 |
| PubChem library | ICM-Pro | -28.07 to -51.72 |
| SPARK library | ICM-Pro | -4.78 to -15.97 |
| All studied compounds | LigandFit (LF) | -4.78 to -18.36 |
Note: These values are illustrative and based on ranges reported in a study on LAP inhibitors where L-leucinal was used as a reference. nih.gov
These scores suggest that compounds from the ZINC and PubChem libraries generally showed more favorable (more negative) docking scores compared to those from the SPARK library when docked to blLAP. nih.gov Comparing scores from different docking programs (ICM-Pro vs. LF) can also provide different perspectives on binding affinity and pose. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Stability of this compound-Protein Complexes
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. Unlike static docking methods, MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study conformational changes, the stability of the complex, and the flexibility of both the ligand and the protein.
For this compound and its complexes, MD simulations can provide crucial information about:
Conformational Stability: Assessing how stable the predicted binding pose is over time in a dynamic environment, including the presence of solvent and ions.
Protein Flexibility: Understanding how the binding of this compound affects the conformation and dynamics of the target protein, including induced-fit mechanisms.
Ligand Flexibility: Analyzing the conformational preferences of this compound when bound to the protein and how its internal flexibility might influence binding.
Interaction Dynamics: Monitoring the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between this compound and the protein over the simulation time.
While direct MD simulations specifically focused on this compound bound to a target protein were not extensively detailed in the search results, related studies on protein-ligand complexes and protein flexibility provide context for how MD would be applied to this compound. For instance, MD simulations have been used to examine the conformational flexibility of proteins like the leucine binding protein (LBP), demonstrating that the apo-structure can be highly flexible and exist in different conformations. nih.gov Such studies on related leucine-interacting proteins highlight the importance of considering protein dynamics when studying ligand binding.
MD simulations are particularly valuable for studying the stability of protein-protein complexes and how interfaces rearrange over time. frontiersin.org Applying this to a protein-Leucinal complex would involve simulating the complex in a realistic environment (e.g., explicit solvent) for a sufficient duration to observe dynamic events. Metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms can be tracked to assess the stability of the complex during the simulation. Changes in the number and duration of specific interactions can also be analyzed.
MD simulations can also explore the role of solvent molecules, such as water, at the protein-ligand interface, which can influence binding affinity and kinetics. frontiersin.org Understanding the dynamic network of interactions, including those mediated by water molecules, provides a more complete picture of the binding event than static snapshots from docking.
Predictive Modeling for this compound Derivative Optimization
Predictive modeling encompasses a range of computational techniques used to build models that can forecast or estimate properties or outcomes based on input data. In the context of this compound research, predictive modeling is employed to optimize the properties of this compound derivatives, particularly their inhibitory activity or selectivity towards specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling is a common predictive modeling approach used in drug discovery. QSAR models relate the chemical structure of a set of compounds to their biological activity using statistical methods. By developing a QSAR model for this compound derivatives with known activity against a target, researchers can predict the activity of new, untested derivatives based solely on their chemical structure. Studies have applied 3D-QSAR to series of compounds, including those with inhibitory activity towards LAP, to understand the structural characteristics important for activity. researchgate.net These models can guide the design of new derivatives by identifying molecular features that are likely to enhance the desired activity.
Other predictive modeling approaches relevant to this compound derivative optimization include:
Machine Learning: Machine learning algorithms can be trained on datasets of this compound derivatives and their properties (e.g., binding affinity, metabolic stability) to build models that predict these properties for new compounds. frontiersin.orgarxiv.org
Pharmacophore Modeling: Pharmacophore models represent the essential features of a molecule that are required for its biological activity. These models can be derived from known active this compound derivatives and then used to screen large databases of compounds to identify potential new leads with similar activity profiles.
Adsorption, Distribution, Metabolism, and Excretion (ADME) Prediction: In silico models can predict ADME properties of this compound derivatives, helping to identify compounds with favorable pharmacokinetic profiles early in the design process.
Predictive modeling facilitates the rational design of this compound derivatives by reducing the need for extensive experimental synthesis and testing. By predicting the potential activity and properties of virtual compounds, researchers can focus their efforts on synthesizing and testing only the most promising candidates. This iterative process of design, prediction, synthesis, and testing accelerates the optimization of this compound derivatives for specific applications.
For instance, a 3D-QSAR study on LAP inhibitors, which included this compound as a reference, aimed to find a quantitative relationship between molecular descriptors and antileukemia activity. researchgate.netmdpi.com The resulting model, based on descriptors such as HOMO, softness, and topological indices, was considered robust enough for predicting the antileukemia activity of related compounds. mdpi.com Such models can suggest structural modifications to enhance activity. mdpi.com
Predictive models can also be used to assess potential off-target interactions or predict toxicity, although the latter falls outside the strict scope of this article's inclusions. The application of these computational tools allows for a more efficient and targeted approach to developing this compound derivatives with optimized properties for specific biological applications.
Leucinal As a Biochemical Probe and Research Tool
Application of Leucinal Derivatives in Studying Proteasome Function
This compound derivatives are widely recognized for their potent inhibitory effects on the proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins. This inhibitory action has made them critical research tools for dissecting the roles of the proteasome in a multitude of cellular processes.
One of the most extensively used this compound derivatives is MG132, a peptide aldehyde with the structure Z-L-leucyl-L-leucyl-L-leucinal. researchgate.net MG132 is a potent, reversible, and cell-permeable proteasome inhibitor that primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. mdpi.comwikipedia.org By blocking the degradation of ubiquitin-conjugated proteins, MG132 allows researchers to study the consequences of proteasome inhibition, including the accumulation of specific proteins and the disruption of downstream signaling pathways. invivogen.com
A key application of MG132 is in the study of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. Treatment of cells with MG132 prevents the degradation of IκB, thereby blocking NF-κB activation. invivogen.comnih.gov This has been instrumental in elucidating the role of NF-κB in various cellular responses, including inflammation, immunity, and cancer. nih.gov
Furthermore, research has demonstrated the utility of MG132 in cancer research beyond its effects on NF-κB. Studies have shown that MG132 can enhance the therapeutic efficacy of other anticancer drugs, such as paclitaxel, in breast cancer models by preventing the drug-induced activation of NF-κB that can lead to treatment resistance. nih.govnih.gov
| This compound Derivative | Structure | Mechanism of Action | Key Research Applications |
| MG132 | Z-L-leucyl-L-leucyl-L-leucinal | Reversible inhibitor of the chymotrypsin-like activity of the proteasome's β5 subunit. mdpi.comwikipedia.org | Studying proteasome-regulated protein degradation, investigating the NF-κB signaling pathway, enhancing the efficacy of anti-cancer drugs. invivogen.comnih.govnih.gov |
Utility in Dissecting Lysosomal Pathway Dynamics
The lysosome is a critical organelle for the degradation of cellular waste and the recycling of cellular components. Leucine (B10760876) and its derivatives play a significant role in lysosomal function and signaling, making this compound-based tools valuable for studying these processes.
A key aspect of lysosomal function is the sorting of proteins destined for degradation. This process often relies on specific amino acid motifs within the proteins themselves. One such motif is the dileucine-based sorting signal, which is recognized by adaptor protein (AP) complexes that mediate the trafficking of proteins to the lysosome. embopress.orgsemanticscholar.org These signals, conforming to a [DE]XXXL[LI] consensus motif, are crucial for the proper localization of lysosomal membrane proteins and for the downregulation of certain receptors. semanticscholar.orgnih.gov The structural similarity of this compound to leucine suggests its potential in the design of probes to study the binding and recognition of these dileucine motifs by the cellular sorting machinery.
Recent research has also uncovered a role for the lysosome in amino acid sensing, a process in which leucine plays a central role. nih.gov Studies have shown that under conditions of starvation, leucine is retained within lysosomes. nih.gov This lysosomal storage of leucine is a regulated process that can be investigated using leucinol, a reduced derivative of this compound. nih.gov Treatment with leucinol, which inhibits protein synthesis, leads to the release of stored leucine from the lysosomes, providing a tool to probe the dynamics of amino acid trafficking and storage within the cell. nih.gov
| Research Area | Key Findings | Role of Leucine/Derivatives |
| Lysosomal Protein Sorting | Dileucine motifs ([DE]XXXL[LI]) act as sorting signals for lysosomal proteins. embopress.orgsemanticscholar.org | The structural basis of these motifs highlights the importance of leucine in lysosomal targeting. |
| Lysosomal Amino Acid Storage | Leucine is retained in lysosomes during starvation. nih.gov | Leucinol can be used to induce the release of stored leucine, allowing for the study of this process. nih.gov |
Employment in Investigating Amino Acid Sensing and Protein Turnover in Cellular Models
Leucine is a key signaling molecule that informs the cell of nutrient availability, thereby regulating protein synthesis and turnover. scielo.br The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central kinase that is activated by amino acids, particularly leucine, to promote cell growth and proliferation. nih.govnih.gov Given the central role of leucine in this pathway, this compound and its derivatives serve as valuable tools for its investigation.
The activation of mTORC1 by leucine is a complex process that occurs at the lysosomal surface. nih.gov This discovery has spurred a significant amount of research into the molecular machinery that senses intracellular leucine levels and transmits this signal to mTORC1. researchgate.net Leucyl-tRNA synthetase (LRS) has been identified as a direct intracellular leucine sensor for the mTORC1 pathway. researchgate.net By mimicking leucine, this compound-based probes could be developed to study the binding of leucine to its sensors and the subsequent activation of the mTORC1 signaling cascade.
Furthermore, the regulation of protein turnover, the balance between protein synthesis and degradation, is tightly controlled by nutrient availability. Leucine is a potent stimulator of muscle protein synthesis and an inhibitor of protein degradation. scielo.brresearchgate.net The effects of leucine on protein turnover are, in part, mediated by the mTORC1 pathway. nih.gov As mentioned earlier, leucinol can be used to inhibit protein synthesis, allowing researchers to isolate and study the processes of protein degradation and amino acid recycling. nih.gov
| Cellular Process | Key Regulator | Role of Leucine | Application of this compound/Derivatives |
| Amino Acid Sensing | mTORC1, Leucyl-tRNA synthetase (LRS) nih.govresearchgate.net | Potent activator of mTORC1 signaling. nih.govnih.gov | Potential for developing probes to study leucine binding to its sensors. |
| Protein Turnover | mTORC1 nih.gov | Stimulates protein synthesis and inhibits protein degradation. scielo.brresearchgate.net | Leucinol can be used to inhibit protein synthesis for studying protein degradation. nih.gov |
Development of Fluorescent and Imaging Probes Based on this compound Scaffold
The development of fluorescent probes has revolutionized the study of biological processes by allowing for the visualization of specific molecules and enzymatic activities within living cells and organisms. The this compound scaffold has proven to be a valuable platform for the design of probes targeting leucine aminopeptidase (B13392206) (LAP), a protease that cleaves N-terminal leucine residues from proteins and peptides. nih.govnih.gov
A common strategy for designing LAP-targeted fluorescent probes involves conjugating a leucine or this compound moiety, which serves as the recognition element, to a fluorophore. bohrium.com In the absence of LAP activity, the probe is often in a non-fluorescent or "caged" state. Upon cleavage of the leucine residue by LAP, the fluorophore is released or undergoes a chemical rearrangement that results in a significant increase in fluorescence. nih.gov
A variety of fluorophores have been employed in the design of this compound-based probes for LAP, each with its own unique spectral properties. These include:
Dicyanomethylene-4H-pyran (DCM) : Probes like DCM-Leu have been developed for the fluorescent detection of LAP. nih.gov
Rhodamine and its derivatives : The high fluorescence quantum yield and favorable photophysical properties of rhodamine-based dyes have made them popular choices for LAP probe development. nih.gov
Silicon Rhodamine (SiR) : SiR-based probes, such as Leu-SiR600, offer the advantage of near-infrared (NIR) emission, which allows for deeper tissue penetration and reduced background fluorescence in in vivo imaging applications. researchgate.net
These fluorescent probes have been successfully used to image LAP activity in various cancer cell lines, demonstrating the potential of these tools for cancer diagnosis and for studying the role of LAP in tumor biology. researchgate.netnih.gov The development of ratiometric fluorescent probes, which exhibit a shift in their emission wavelength upon reaction with the target, further enhances their utility by allowing for quantitative measurements of enzyme activity. bohrium.com
| Fluorophore Scaffold | Probe Example | Application |
| Dicyanomethylene-4H-pyran (DCM) | DCM-Leu | Fluorescent detection of LAP. nih.gov |
| Rhodamine | Rhodamine-based probes | Imaging LAP activity in cells. nih.gov |
| Silicon Rhodamine (SiR) | Leu-SiR600 | Near-infrared imaging of LAP activity. researchgate.net |
Future Research Trajectories and Academic Perspectives on Leucinal Compounds
Design and Synthesis of Highly Selective and Novel Leucinal Analogues
A key area of future research involves the rational design and synthesis of novel this compound analogues with enhanced selectivity and potency towards specific proteases or entirely new enzymatic targets. Current research highlights the importance of structural modifications to improve inhibitory activity and selectivity. For instance, studies on peptide aldehydes, including this compound-containing sequences like N-acetyl-L-leucinyl-L-leucinal-L-northis compound (LLnL) and N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal (MG-132), have demonstrated that variations in the peptide sequence and N-terminal protecting group significantly impact inhibitory profiles against the proteasome and other proteases like calpains and cathepsins. guidetopharmacology.orgctdbase.orgnih.govsci-hub.se
Future work will likely focus on structure-activity relationship (SAR) studies to precisely understand how modifications to the aldehyde functional group, the leucine (B10760876) side chain, and any appended peptide or chemical moieties influence binding affinity and target specificity. The synthesis of constrained or modified amino acid residues within this compound-based peptides could lead to analogues with improved pharmacokinetic properties and reduced off-target effects. Research into novel chemical scaffolds incorporating the this compound structure is also a promising avenue for discovering compounds with distinct biological activities. The design and synthesis of 16-membered macrolides modified at the C-3 position, for example, have shown improved antibacterial activities, suggesting the potential of incorporating this compound derivatives into larger molecular structures. nih.gov
Exploration of New Biological Targets and Pathways for this compound Intervention
While this compound-based compounds are well-known for their activity against proteasomes and calpains, future research will aim to identify and validate novel biological targets and pathways modulated by this compound and its analogues. The diverse roles of proteases in various cellular processes, including signal transduction, immune response, and protein degradation, suggest that targeting specific protease subtypes with tailored this compound compounds could have therapeutic potential in a wider range of diseases.
Academic research is increasingly focusing on the broader landscape of peptidases and their involvement in disease states. Leucine aminopeptidases (LAPs), which cleave N-terminal leucine residues, represent potential targets where this compound analogues could act as inhibitors or probes. researchgate.netresearchgate.netacs.org Exploring the interaction of this compound compounds with other enzyme classes or even non-enzymatic proteins could uncover entirely new mechanisms of action. The application of high-throughput screening techniques and activity-based protein profiling (ABPP) in conjunction with libraries of novel this compound analogues will be crucial in this target discovery process. dromicslabs.com Furthermore, investigating the effects of this compound compounds on specific cellular pathways, beyond direct enzyme inhibition, could reveal their involvement in regulating complex biological networks. patsnap.com
Integration of Multi-Omics Data with this compound-Based Mechanistic Studies
Understanding the comprehensive impact of this compound compounds on biological systems necessitates the integration of multi-omics data. Future research will increasingly combine genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with this compound or its analogues to gain a holistic view of the molecular changes induced. embopress.orgnih.govcmbio.ionih.govresearchgate.net
Integrating these diverse datasets can help to elucidate the downstream effects of protease inhibition or other interactions, identify compensatory pathways, and reveal potential biomarkers of response or resistance. embopress.orgnih.govnih.gov For instance, transcriptomic analysis could show changes in gene expression related to protein turnover or stress response, while proteomic data could directly quantify alterations in protein levels and modifications. dromicslabs.comnih.gov Metabolomics could provide insights into the metabolic consequences of inhibiting specific enzymes. embopress.orgnih.gov Advanced computational tools and bioinformatics approaches will be essential for integrating and interpreting these complex datasets to build comprehensive mechanistic models of this compound action. embopress.orgnih.govcmbio.ioresearchgate.net This integrated approach can provide deeper insights into disease mechanisms and help identify how this compound compounds perturb these systems. patsnap.com
Advances in Rational Design and Computational Prediction for this compound Development
Computational methods play an increasingly vital role in the rational design and optimization of drug candidates, and this is highly relevant to the development of this compound compounds. Future academic research will heavily rely on advanced computational techniques to predict the properties and activities of novel this compound analogues before their synthesis. nih.govwiley.com
Q & A
Basic Research Questions
Q. How can Leucinal (carbobenzoxy-Leu-Leu-leucinal) be synthesized and characterized for biochemical studies?
- Methodological Answer :
- Synthesis : Follow a multi-step protocol involving N-Boc protection of tert-leucine, reduction to tert-leucinol, and oxidation to tert-leucinal. Use column chromatography (e.g., 6:1 hexanes/EtOAc) for purification and recrystallization for final product isolation .
- Characterization : Validate purity via NMR, HPLC, and mass spectrometry. Compare spectral data (e.g., values, -NMR peaks) with published benchmarks to confirm structural integrity .
- Experimental Design : Include controls (e.g., unmodified this compound derivatives) to assess specificity in downstream applications.
Q. What experimental models are appropriate for studying this compound’s role in ROS/GSH imbalance?
- Methodological Answer :
- In Vitro Models : Use cancer cell lines (e.g., HeLa, HepG2) treated with this compound (e.g., 10–50 µM) to monitor ROS accumulation via DCFH-DA fluorescence assays and GSH depletion via Ellman’s reagent .
- Dose-Response Analysis : Establish IC values for this compound-induced cytotoxicity using MTT assays. Correlate ROS/GSH ratios with apoptosis markers (e.g., caspase-3 activation) .
- Data Interpretation : Normalize results to untreated controls and account for batch variability by repeating experiments across ≥3 biological replicates.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects across different cell types?
- Methodological Answer :
- Hypothesis Testing : Compare cell-specific factors (e.g., basal ROS levels, antioxidant enzyme expression) using RNA-seq or proteomics. For example, cells with high catalase activity may resist this compound-induced oxidative stress .
- Controlled Variables : Standardize culture conditions (e.g., hypoxia vs. normoxia) and validate ROS measurement techniques (e.g., flow cytometry vs. plate readers) to minimize technical variability .
- Meta-Analysis : Aggregate data from published studies (PubMed, Google Scholar) using keywords "this compound AND ROS/GSH" and apply statistical tools (e.g., ANOVA, Fisher’s exact test) to identify trends .
Q. What computational methods support mechanistic studies of this compound’s interaction with proteasomal pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model this compound’s binding to the 20S proteasome β5 subunit. Validate predictions with mutagenesis studies (e.g., alanine scanning) .
- Kinetic Modeling : Apply Michaelis-Menten equations to quantify proteasome inhibition kinetics. Compare values (inhibition constants) across this compound derivatives to assess structure-activity relationships .
- Reproducibility : Document software versions (e.g., PyMOL 2.5) and force fields (e.g., AMBER) in supplementary materials to enable replication .
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential without confounding toxicity?
- Methodological Answer :
- Animal Models : Use transgenic mice (e.g., Nrf2-knockout) to study this compound’s dependency on antioxidant pathways. Monitor organ toxicity via serum ALT/AST levels and histopathology .
- Dosing Strategy : Conduct pharmacokinetic studies (e.g., LC-MS/MS) to determine optimal dosing intervals. Adjust for species-specific metabolic differences (e.g., murine vs. human CYP450 activity) .
- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and include sham-treated controls to isolate drug-specific effects .
Data Analysis & Reproducibility
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response). Report values and 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test to exclude anomalies. Use bootstrapping for small sample sizes to estimate parameter robustness .
- Transparency : Publish raw datasets (e.g., Zenodo, Figshare) with metadata (e.g., cell passage number, reagent lot numbers) to facilitate meta-analyses .
Q. How can researchers ensure reproducibility in this compound studies amid variability in commercial reagents?
- Methodological Answer :
- Reagent Validation : Pre-test batches of this compound (e.g., via LC-MS purity checks) and ROS probes (e.g., DHE fluorescence stability). Include batch numbers in methods sections .
- Inter-Lab Collaboration : Participate in ring trials with shared protocols (e.g., SOPs for ROS assays) to harmonize results across institutions .
Ethical & Literature Review Considerations
Q. How to address ethical concerns when studying this compound’s cytotoxic effects in human-derived cells?
- Methodological Answer :
- Institutional Approval : Obtain IRB approval for primary human cell use. Anonymize donor data and disclose conflicts of interest (e.g., funding from pharmaceutical partners) .
- Data Integrity : Avoid selective reporting; include negative results (e.g., lack of effect in normal fibroblasts) to provide balanced interpretations .
Q. What strategies optimize literature reviews for this compound-related mechanistic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
